molecular formula C19H18N2O3S B2710818 3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide CAS No. 941932-19-0

3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2710818
CAS No.: 941932-19-0
M. Wt: 354.42
InChI Key: LCHIAWIMTOZREE-UHFFFAOYSA-N
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Description

3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a synthetic small molecule derivative of the benzofuran-2-carboxamide scaffold, designed for advanced research into protein aggregation disorders and oncology. This compound is of significant research interest due to its potential to modulate the aggregation kinetics of amyloidogenic proteins, such as Aβ42, a peptide critically involved in the pathogenesis of Alzheimer's disease . The planar benzofuran core allows for strategic interaction with the cross-β-sheet structures of protein aggregates, while the 4-(isopropylthio)benzamido substituent introduces specific steric and electronic properties that may enhance binding affinity and selectivity, potentially directing the compound to act as either an inhibitor or a promoter of fibrillogenesis depending on the target protein and research context . Furthermore, the structural features of this compound, including the benzofuran core and halogen-bonding mimetic properties of the sulfur-containing group, align with established structure-activity relationships for anticancer agents . Researchers can leverage this molecule to investigate its cytotoxic effects and mechanisms of action, such as inducing apoptosis or disrupting key oncogenic signaling pathways, in various in vitro cancer models. It serves as a valuable pharmacological tool for elucidating the molecular mechanisms of disease and for screening novel therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)25-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIAWIMTOZREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties, suggesting that this compound may interact with targets involved in these biological processes.

Biochemical Pathways

Given the antimicrobial and anticancer properties of benzofuran derivatives, it is likely that this compound affects pathways related to these biological processes.

Result of Action

Benzofuran derivatives have been shown to have antimicrobial and anticancer properties, suggesting that this compound may have similar effects.

Biological Activity

3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O2_{2}S
  • CAS Number : 941932-19-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is believed to modulate these targets through binding at active sites, leading to alterations in their functional activity.

Potential Targets:

  • COX-2 Inhibition : Similar compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
  • PfENR Inhibition : It may also exhibit anti-malarial properties by inhibiting the enzyme enoyl-acyl carrier protein reductase (PfENR), crucial for the survival of malaria parasites.

Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound demonstrate significant anti-inflammatory effects. For instance, studies have shown that benzothiophene carboxamide compounds effectively reduce inflammation markers in various models .

Antimicrobial Activity

The benzofuran moiety is associated with a wide range of biological activities, including antimicrobial effects. Compounds derived from benzofuran have been reported to exhibit antibacterial and antifungal properties, making them promising candidates for further development against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anti-inflammatory Inhibition of COX-2 in vitro
Antimicrobial Effective against Mycobacterium tuberculosis
Antimalarial Inhibition of PfENR, reducing parasite viability

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, the administration of benzothiophene derivatives resulted in a significant decrease in paw edema compared to control groups. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

A series of benzofuran derivatives were tested against various bacterial strains. The results indicated that compounds with similar structural features exhibited MIC values lower than traditional antibiotics, suggesting enhanced potency against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide can be contextualized by comparing it to analogs, such as 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxamide (hereafter referred to as Compound A) . Key differences lie in the substituent groups on the benzamido moiety, which significantly influence physicochemical properties and biological interactions.

Table 1: Structural and Functional Comparison

Property This compound Compound A
Substituent Group 4-(Isopropylthio) 4-(N-cyclopropyl-N-methylsulfamoyl)
Polarity Moderate (thioether: S-iPr) High (sulfonamide: SO₂NH)
Estimated LogP ~3.5 (lipophilic) ~2.0 (less lipophilic)
Aqueous Solubility Low (thioether reduces polarity) Moderate (sulfonamide enhances polarity)
Biological Target Hypotheses Kinase inhibition (thioether for membrane penetration) Enzyme inhibition (sulfonamide for H-bonding)

Key Findings:

Substituent Impact on Solubility : The isopropylthio group in the target compound reduces aqueous solubility compared to Compound A’s sulfonamide group, which introduces hydrogen-bonding capacity .

Bioactivity Hypotheses : The sulfonamide in Compound A may confer stronger interactions with polar enzyme active sites (e.g., carbonic anhydrase), while the thioether in the target compound could enhance bioavailability for intracellular targets like kinases.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 3-(4-(Isopropylthio)benzamido)benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Construction : Cyclization of substituted phenols or coupling reactions (e.g., Ullmann coupling) to form the benzofuran scaffold .

Amide Bond Formation : Activation of the benzofuran-2-carboxylic acid using coupling agents like EDCl/HOBt, followed by reaction with 4-(isopropylthio)benzamine .

Functional Group Optimization : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to prevent oxidation of the isopropylthio group .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzofuran backbone and substituent integration (e.g., isopropylthio protons at δ ~1.3 ppm for CH3_3 groups) .
  • HPLC-MS : Validates purity (>98%) and molecular mass (e.g., [M+H]+^+ peak matching theoretical MW) .
  • FT-IR : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and substrate analogs .
  • Receptor Binding : Radioligand displacement assays (e.g., for kinase targets) to measure Ki_i values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)2_2) for efficient C–N coupling, reducing side-product formation .
  • Continuous Flow Chemistry : Reduces reaction time and improves scalability (e.g., 20% higher yield compared to batch methods) .

Q. How to design structure-activity relationship (SAR) studies for substituent effects?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with modified thioether groups (e.g., methylthio vs. isopropylthio) .

Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents (e.g., bulky isopropylthio enhances membrane permeability) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or COX-2 .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols to minimize variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for target protein inhibition alongside enzymatic assays) .

Q. What computational approaches predict binding modes and pharmacokinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~3.2 for this compound) and BBB permeability .
  • QSAR Modeling : Generate regression models linking structural descriptors (e.g., polar surface area) to activity .

Q. How is X-ray crystallography used to determine the compound’s 3D structure?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) resolves electron density maps for the benzofuran core and isopropylthio group .
  • Implications : Hydrogen-bonding patterns (e.g., amide–π interactions) explain conformational stability and target selectivity .

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